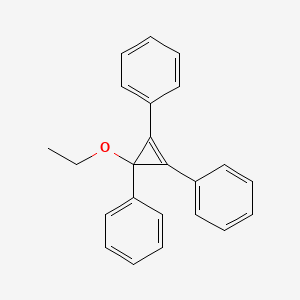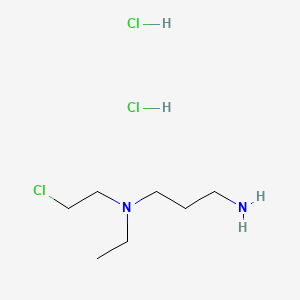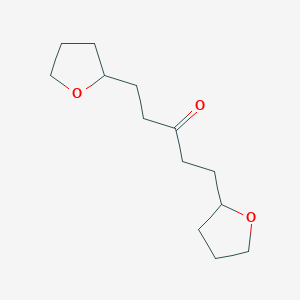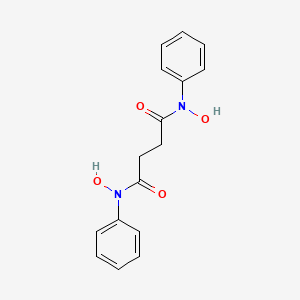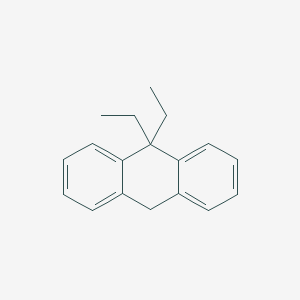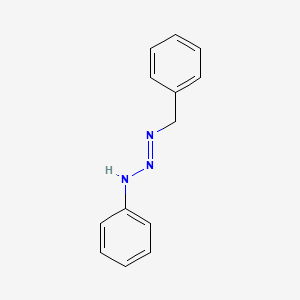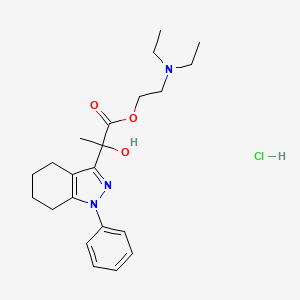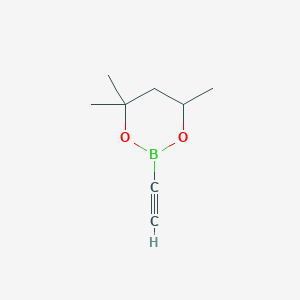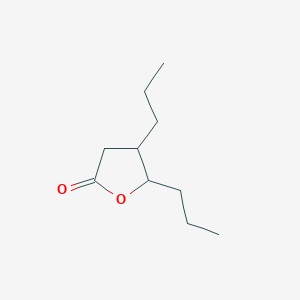
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure It is characterized by its hexahydronaphthalene core, which is a partially hydrogenated naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired hexahydronaphthalene structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- (4aR,8aS)-8-Methyl-8a-[(methanesulfonyl)oxy]methyl-1,3,4,5,8,8a-hexahydronaphthalen-1(2H)-one
- (2R,4aR,8aS)-Decahydro-8-methylene-α,α,4a-trimethyl-2-naphthylmethanol
- Ethyl (4aR,8aS)-octahydro-4a(2H)-quinolinylacetate
Uniqueness
What sets (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its hexahydronaphthalene core structure is particularly significant in various synthetic and industrial applications .
Propiedades
Número CAS |
18174-04-4 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(4aR,8aS)-8a-methyl-2,3,4,4a,5,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-11-8-3-2-5-9(11)6-4-7-10(11)12/h2-3,9H,4-8H2,1H3/t9-,11-/m0/s1 |
Clave InChI |
BOFYYUXJGLWGLT-ONGXEEELSA-N |
SMILES isomérico |
C[C@]12CC=CC[C@H]1CCCC2=O |
SMILES canónico |
CC12CC=CCC1CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)

